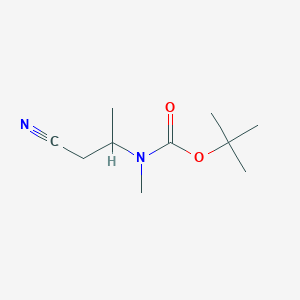

tert-butyl N-(1-cyanopropan-2-yl)-N-methylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-cyanopropan-2-yl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-8(6-7-11)12(5)9(13)14-10(2,3)4/h8H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRJUYQOWIETBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Route A: Carbamate Formation via Boc Protection

The typical approach involves reacting an amine precursor containing the 1-cyanopropan-2-yl group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA). The reaction is usually conducted in anhydrous organic solvents like dichloromethane (DCM) or chloroform under controlled temperatures (0–25°C) to minimize side reactions and optimize yield.- Reaction Monitoring: Electrospray ionization mass spectrometry (ESI-MS) is used to track intermediate formation.

- Purification: Silica gel column chromatography with hexane/ethyl acetate mixtures yields high-purity product.

- Reaction Time: Extended reaction times (up to 18 hours) have been found to improve yields compared to shorter durations (3 hours).

Route B: Direct Carbamate Synthesis Using Carbonylimidazolide

An efficient method involves the reaction of tert-butyl carbamate with cyanopropyl derivatives activated by carbonylimidazolide in aqueous media. This method avoids the need for an inert atmosphere and uses mild conditions suitable for scale-up.Route C: Industrial Scale Synthesis Using Si(OMe)₄ and DBU

Industrial production may employ nonmetallic regenerable reagents like silicon tetramethoxide (Si(OMe)₄) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a CO₂ capture agent and catalyst. This approach enables direct conversion of low-concentration CO₂ into carbamates, offering a green and scalable synthesis route.

Reaction Specifics and Sensitivities

- The cyano group is sensitive to base-catalyzed hydrolysis but stable under acidic conditions.

- The compound is oxidatively sensitive; therefore, reactions are typically conducted under inert or controlled atmospheres to prevent degradation.

- Careful temperature control is essential to prevent decomposition of the Boc group or unwanted side reactions.

Data Table: Summary of Preparation Conditions

| Preparation Method | Key Reagents/Conditions | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Route A: Boc Protection | Di-tert-butyl dicarbonate, TEA | DCM or chloroform | 0–25 | 3–18 hours | 80–95 | Requires dry conditions, column purification |

| Route B: Carbonylimidazolide | Tert-butyl carbamate, carbonylimidazolide | Water | Room temperature | Several hours | 75–90 | No inert atmosphere needed |

| Route C: Si(OMe)₄ and DBU | Si(OMe)₄, DBU | Various | Ambient | Variable | Industrial scale | Green chemistry approach, CO₂ utilization |

Research Findings and Analysis

Optimization of Reaction Efficiency:

Prolonged reaction times and temperature control significantly enhance yield and purity. Reaction monitoring by ESI-MS and chromatographic techniques is crucial for optimizing conditions.Reactivity Studies:

The cyano group’s susceptibility to hydrolysis under basic conditions necessitates mild reaction environments. The N-methyl substitution on the carbamate nitrogen influences steric and electronic properties, affecting reactivity and stability.Purification Techniques:

Silica gel chromatography with hexane/ethyl acetate mixtures is standard for isolating the product with high purity.Storage and Stability:

The compound should be stored sealed under dry conditions at 2–8°C to prevent hydrolysis of the Boc group and oxidation of the nitrile. Under extreme heat, decomposition products such as carbon monoxide and nitrogen oxides may form.

Comparative Notes on Similar Compounds

| Compound Name | Key Structural Feature | Preparation Method Highlights | Application Focus |

|---|---|---|---|

| (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate | Chiral center, Boc protection | Similar Boc protection and carbamate formation | Asymmetric synthesis intermediate |

| tert-Butyl (1-cyanocyclopropyl)carbamate | Cyclopropyl ring, Boc protection | Synthesized via methanesulfonyl chloride and sodium cyanide | Peptide synthesis |

| This compound | N-methyl substitution on carbamate | Boc protection with N-methyl amine precursor | Medicinal chemistry intermediate |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug design and development. Industry: It is utilized in the manufacturing of polymers and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of tert-butyl N-(1-cyanopropan-2-yl)-N-methylcarbamate, a comparative analysis with analogous carbamates and nitrile-containing derivatives is essential. Below is a detailed evaluation:

Substituent Effects: Cyano vs. Fluoro and Hydroxylamine Groups

- tert-Butyl N-(1-fluoropropan-2-yl)-N-methylcarbamate (CAS 2680895-41-2): This analog replaces the cyano group with a fluorine atom. The fluorine’s electronegativity enhances the electrophilicity of the adjacent carbon but reduces steric hindrance compared to the cyano group. Fluorinated carbamates are often more stable under acidic conditions due to the strong C–F bond, whereas the cyano group may participate in nucleophilic additions or hydrolysis under basic conditions .

- tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine): Unlike the cyano-substituted compound, this derivative features a hydroxylamine (-NHOH) group. The N–H and O–H bonds enable extensive hydrogen bonding (e.g., N–H···O and O–H···O interactions), as evidenced by bond lengths of 0.82–0.91 Å and angles of 164–171° . These interactions increase crystallinity and solubility in polar solvents but reduce volatility compared to the cyano analog.

Physicochemical and Reactivity Profiles

| Property | This compound | tert-Butyl N-(1-fluoropropan-2-yl)-N-methylcarbamate | tert-Butyl N-Hydroxycarbamate |

|---|---|---|---|

| Molecular Weight | ~228.3 g/mol | ~215.2 g/mol | ~161.2 g/mol |

| Key Substituent | -CN | -F | -NHOH |

| Hydrogen Bonding | Weak (no H-bond donors) | Weak | Strong (N–H, O–H donors) |

| Solubility (Polarity) | Moderate in organic solvents | High in halogenated solvents | High in water/DMSO |

| Stability | Sensitive to base (CN hydrolysis) | Acid-stable | Oxidatively sensitive |

Research Findings and Limitations

- Reactivity Studies: The cyano group’s susceptibility to hydrolysis under basic conditions limits its use in alkaline environments, whereas the fluorine analog’s inertness makes it suitable for diverse reaction conditions .

Biological Activity

Tert-butyl N-(1-cyanopropan-2-yl)-N-methylcarbamate (C9H16N2O2) is a compound that has garnered attention in various fields, particularly in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

- Molecular Formula : C9H16N2O2

- Molecular Weight : 184.24 g/mol

- Physical State : Solid

- CAS Number : 1311315-14-6

The compound features a tert-butyl group, which contributes to its steric hindrance and influences its reactivity. Its structure allows it to interact with biological systems effectively, making it a candidate for enzyme inhibition studies and drug development.

This compound acts primarily as a carbamoylating agent , modifying proteins and enzymes through the formation of carbamate linkages. This modification can alter the activity and function of target molecules, leading to various biological effects:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, potentially affecting metabolic pathways.

- Interaction with Biological Targets : Its unique structure allows it to interact with various molecular targets, which may lead to therapeutic effects in conditions such as neurodegenerative diseases.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's role in biochemical assays involving enzyme inhibition. It has shown potential in modulating activities related to:

- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative disorders like Alzheimer's disease .

- β-secretase Inhibition : Compounds structurally related to this compound have been found to inhibit β-secretase, thus preventing amyloid-beta peptide aggregation, a hallmark of Alzheimer's pathology .

Therapeutic Potential

The compound is under investigation for its potential therapeutic applications in:

- Neurodegenerative Diseases : Given its mechanism of action, it may offer protective effects against cellular toxicity induced by amyloid-beta peptides.

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, suggesting potential use in treating infections .

Study on Neuroprotection

In vitro studies have shown that this compound can enhance cell viability in astrocytes exposed to neurotoxic agents. For instance, when co-administered with amyloid-beta peptides, the compound improved astrocyte survival rates by reducing apoptosis markers .

Antimicrobial Properties

Research indicates that certain derivatives of this compound can disrupt bacterial membrane integrity, leading to cell death. This mechanism suggests potential applications in developing new antibacterial agents against resistant strains .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| (S)-benzyl (1-cyanopropan-2-yl)carbamate | Benzyl group instead of tert-butyl | Similar enzyme inhibition properties |

| Methyl carbamate | Simpler structure | Less potent than tert-butyl derivative |

| Tert-butyl piperidin-4-ylcarbamate | Piperidine moiety | Notable for antibacterial activity |

Q & A

Basic Research Questions

What are the standard synthetic routes for tert-butyl N-(1-cyanopropan-2-yl)-N-methylcarbamate?

The synthesis typically involves coupling tert-butyl carbamate derivatives with functionalized amines. For example:

- Step 1 : React tert-butyl carbamate with 1-cyano-2-aminopropane under basic conditions (e.g., triethylamine or sodium hydride) in dichloromethane or THF .

- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

- Key Parameters : Reaction temperature (room temperature to 60°C), stoichiometric excess of the carbamate precursor, and inert atmosphere to prevent moisture interference .

How is this compound characterized structurally?

Routine characterization includes:

- NMR Spectroscopy : Identify tert-butyl protons (singlet at ~1.4 ppm), cyanopropane CH2 groups (δ 2.5–3.5 ppm), and carbamate carbonyl (δ ~155 ppm in ) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z calculated for CHNO: 227.13) .

- X-ray Crystallography : Resolve stereochemistry using SHELXL for refinement (e.g., hydrogen bonding between carbamate and nitrile groups) .

Advanced Research Questions

How can reaction yields be optimized for this compound?

- Solvent Screening : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution efficiency compared to non-polar alternatives .

- Catalyst Use : Additives like DMAP (4-dimethylaminopyridine) accelerate carbamate formation by stabilizing intermediates .

- Temperature Control : Gradual heating (40–60°C) minimizes side reactions (e.g., tert-butyl group cleavage) .

How are byproducts from decomposition or side reactions analyzed?

- LC-MS/MS : Detect trace impurities (e.g., tert-butyl alcohol from hydrolysis) using reverse-phase chromatography and tandem MS .

- Thermogravimetric Analysis (TGA) : Monitor thermal stability (decomposition above 150°C) and identify volatile byproducts .

- Mechanistic Probes : Isotopic labeling (e.g., -amine) to track unintended pathways .

How can contradictions in spectral data be resolved?

- Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare crystallographic data (e.g., bond lengths/angles from SHELXL-refined structures) .

- Dynamic Effects : Account for conformational flexibility (e.g., rotamers in NMR) using variable-temperature NMR .

What strategies are used to study its enzyme inhibition mechanisms?

- Kinetic Assays : Measure IC values against target enzymes (e.g., kinases) using fluorescence-based substrates .

- Docking Simulations : Model interactions with enzyme active sites (e.g., AutoDock Vina) guided by the nitrile group’s electrophilicity .

- Covalent Binding Studies : Use MALDI-TOF to confirm adduct formation with catalytic residues (e.g., cysteine thiols) .

How does the compound’s stability vary under different storage conditions?

- Long-Term Stability : Store at –20°C in anhydrous DMSO or under argon to prevent hydrolysis (shelf life >6 months) .

- Light Sensitivity : UV-Vis spectroscopy reveals degradation under UV light (λ~254 nm), necessitating amber vials .

Methodological Notes

- Synthesis Pitfalls : Avoid prolonged exposure to acidic conditions, which cleave the tert-butyl group .

- Safety : Use fume hoods and PPE (nitrile gloves, goggles) due to potential cyanide release during decomposition .

- Data Reproducibility : Document reaction parameters (e.g., exact equivalents, solvent purity) to mitigate batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.